2-(2-Piperidinyl)ethyl benzoate hydrochloride
Overview
Description
2-(2-Piperidinyl)ethyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperidinyl)ethyl benzoate hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with benzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or recrystallization to ensure high purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Piperidinyl)ethyl benzoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-Piperidinyl)ethanol
- 2-(2-Piperidinyl)ethyl acetate
- 2-(2-Piperidinyl)ethyl chloride
Comparison: 2-(2-Piperidinyl)ethyl benzoate hydrochloride is unique due to its benzoate ester linkage, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the benzoate group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in pharmaceuticals and research .
Biological Activity
2-(2-Piperidinyl)ethyl benzoate hydrochloride, a compound belonging to the piperidine derivatives, has garnered attention for its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a piperidine ring linked to a benzoate moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The piperidine moiety is known to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors.
Mechanism | Description |
---|---|
Enzyme Inhibition | Interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially influencing cholinergic signaling pathways. |
Receptor Modulation | Binds to specific receptors, which may alter neurotransmitter release or receptor activation. |
Antimicrobial Activity | Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent. |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound displays significant antimicrobial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in infectious disease management .
- Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential applications in neurodegenerative diseases like Alzheimer's. It has been noted for its dual inhibition of cholinesterases, which could enhance cognitive function .
- Anti-inflammatory Activity : Preliminary findings indicate that it may possess anti-inflammatory properties, although further detailed studies are required to substantiate these claims.
Case Studies
- Neurodegenerative Disease Research : A study explored the effects of piperidine derivatives on cholinergic signaling. This compound was found to significantly inhibit AChE activity, supporting its potential use in Alzheimer's therapy .
- Antimicrobial Efficacy : Research conducted on various piperidine derivatives highlighted the effectiveness of this compound against multidrug-resistant bacterial strains, suggesting its role as a lead compound in antibiotic development .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
2-(4-Piperidinyl)ethyl benzoate | Piperidine derivative | AChE inhibition, antimicrobial |
Ethyl 2-(4-piperidinylmethoxy)benzoate | Piperidine derivative | Antimicrobial, anti-inflammatory |
Donepezil | AChE inhibitor | Neuroprotective effects in Alzheimer’s |
Properties
IUPAC Name |
2-piperidin-2-ylethyl benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(12-6-2-1-3-7-12)17-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTGNRBHOWNQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90985933 | |
Record name | 2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90985933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67031-71-4 | |
Record name | 2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90985933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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